

# In-Depth Technical Guide: 1-(1-Methyl-1H-indol-3-yl)ethanone

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## Compound of Interest

Compound Name: 1-(1-Methyl-1H-indol-3-yl)ethanone

Cat. No.: B173923

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and scientific applications of **1-(1-Methyl-1H-indol-3-yl)ethanone**, a key heterocyclic intermediate.

## Introduction

**1-(1-Methyl-1H-indol-3-yl)ethanone**, also known as 3-acetyl-1-methylindole, is a derivative of indole, a prominent heterocyclic scaffold found in a vast array of natural products and pharmacologically active compounds.<sup>[1][2]</sup> The indole nucleus is a critical pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.<sup>[1][3][4]</sup> Due to the high electron density at the C3 position, indoles readily undergo electrophilic substitution, making 3-acylindoles like this compound valuable and versatile building blocks in medicinal chemistry and organic synthesis.<sup>[5]</sup> This molecule serves as a crucial starting material for the synthesis of more complex, biologically active indole alkaloids and other therapeutic agents.<sup>[1][6]</sup>

## Chemical Structure and Properties

**1-(1-Methyl-1H-indol-3-yl)ethanone** possesses a core indole ring system, which consists of a benzene ring fused to a pyrrole ring. An acetyl group is attached at the C3 position of the indole ring, and a methyl group is substituted on the nitrogen atom (N1).

Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
IUPAC Name	<b>1-(1-methylindol-3-yl)ethanone</b>	<a href="#">[7]</a>
Synonyms	3-Acetyl-1-methylindole, Methyl 1-methyl-1H-indol-3-yl ketone	<a href="#">[2]</a>
CAS Number	19012-02-3	<a href="#">[7]</a>
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO	<a href="#">[7]</a>
Molecular Weight	173.21 g/mol	<a href="#">[7]</a>
Appearance	Solid	
Melting Point	108-109 °C	<a href="#">[2]</a>
Boiling Point	130-140 °C at 0.01 mmHg	<a href="#">[2]</a>
InChI Key	HYLFRICFKVJJOZ- UHFFFAOYSA-N	<a href="#">[7]</a>

| SMILES | CC(=O)c1cn(C)c2ccccc12 | |

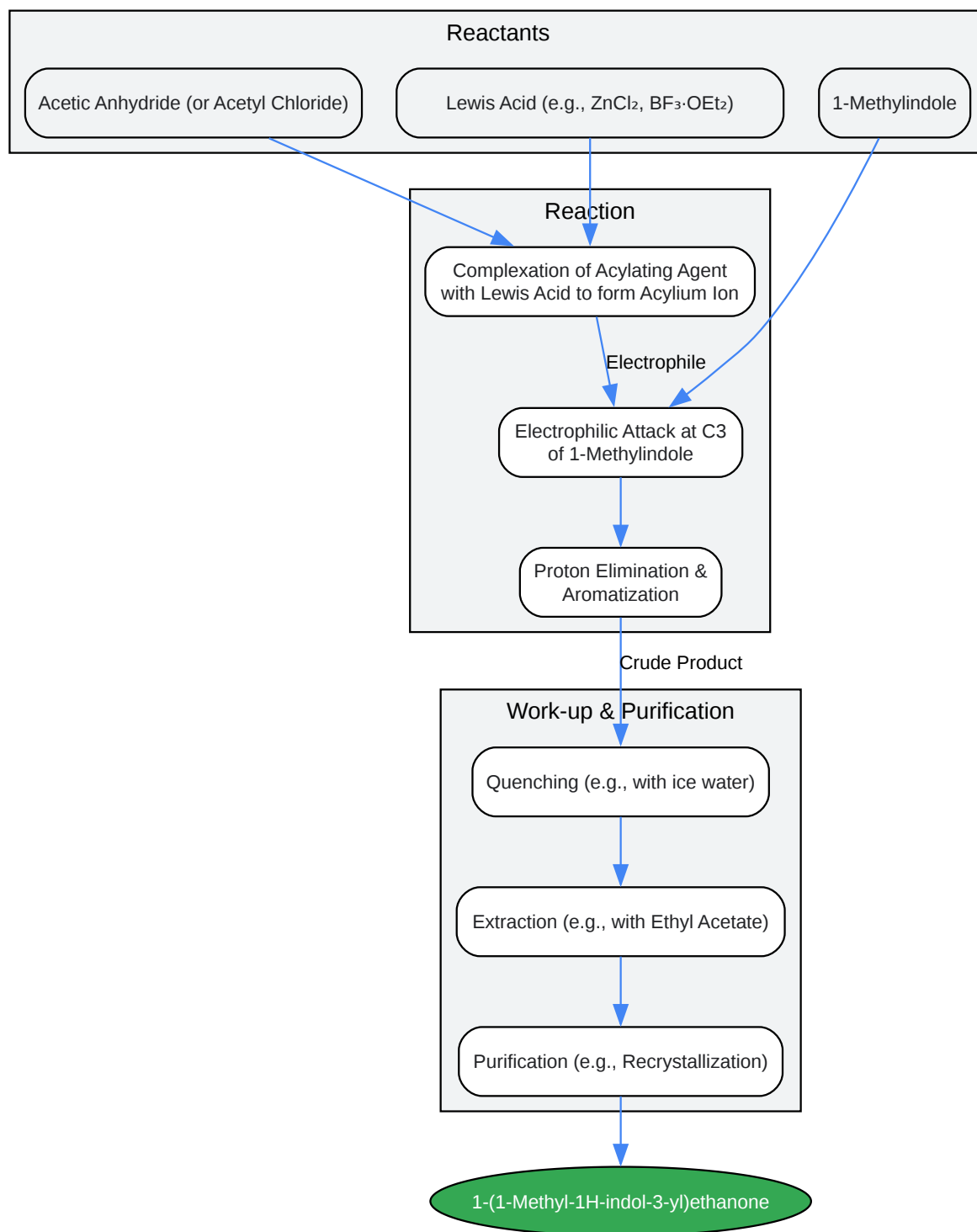
## Synthesis and Experimental Protocols

The primary route for the synthesis of **1-(1-Methyl-1H-indol-3-yl)ethanone** is the Friedel-Crafts acylation of 1-methylindole. This electrophilic aromatic substitution reaction introduces an acetyl group regioselectively at the electron-rich C3 position of the indole ring.

### General Synthesis Workflow: Friedel-Crafts Acylation

The diagram below illustrates the general workflow for the synthesis of **1-(1-Methyl-1H-indol-3-yl)ethanone**.

## Synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone

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Caption: General workflow for Friedel-Crafts acylation.

## Detailed Experimental Protocol (Representative)

The following protocol is a representative method adapted from general procedures for the Friedel-Crafts acylation of indoles.<sup>[5][8]</sup>

### Materials:

- 1-Methylindole
- Acetic Anhydride
- Anhydrous Zinc Chloride (or other suitable Lewis acid)
- Dichloromethane (anhydrous)
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate
- Ice

### Procedure:

- To a solution of 1-methylindole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (1.2 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add acetic anhydride (1.1 eq) dropwise to the stirred mixture over 15-20 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir until the ice has melted.

- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **1-(1-Methyl-1H-indol-3-yl)ethanone**.

## Spectroscopic Data

Characterization of the molecular structure is typically achieved through mass spectrometry and NMR spectroscopy.

Table 2: Spectroscopic Data for **1-(1-Methyl-1H-indol-3-yl)ethanone**

Technique	Data	Reference(s)
Mass Spectrometry (EI-MS)	m/z (relative intensity): <b>173</b> <b>(M<sup>+</sup>, 46%), 158 (100%), 130</b> <b>(8%), 77 (12%)</b>	<a href="#">[7]</a>
<sup>1</sup> H NMR	Data not readily available in public spectral databases.	
<sup>13</sup> C NMR	Data not readily available in public spectral databases.	

| Infrared (IR) | Data not readily available in public spectral databases. | |

## Role in Drug Development and Research

While **1-(1-Methyl-1H-indol-3-yl)ethanone** itself is not typically investigated for direct therapeutic effects, it is a highly valuable intermediate in the synthesis of more complex molecules with significant biological activities.

- **Precursor for Bioactive Alkaloids:** The parent compound, 3-acetylindole, is a crucial starting material for the total synthesis of various natural indole alkaloids, including (5-Indole)oxazole alkaloids,  $\beta$ -carbolines, and meridianins, many of which exhibit potent anticancer, antiviral, or antimicrobial properties.[1][4]
- **Scaffold for Medicinal Chemistry:** The 3-acetylindole scaffold is used to generate libraries of novel compounds for drug screening. For example, derivatives are synthesized to act as inhibitors of hepatitis C virus (HCV) protease and the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway.[6]
- **Synthesis of Chalcones:** 3-Acetylindoles can react with aromatic aldehydes to form indole-based chalcones. These chalcones are versatile intermediates for synthesizing a wide range of biologically active heterocyclic compounds.[3]

In summary, **1-(1-Methyl-1H-indol-3-yl)ethanone**'s primary importance lies in its role as a foundational molecular building block, enabling the exploration and development of novel indole-based therapeutic agents for a variety of diseases.

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